5,7-Dichloropyrido[4,3-d]pyrimidine

Regioselective cross-coupling Sequential derivatization Combinatorial library synthesis

5,7-Dichloropyrido[4,3-d]pyrimidine (CAS 1029720-84-0, C₇H₃Cl₂N₃, MW 200.02) is a polyhalogenated fused pyrimidine building block that incorporates two chlorine atoms at positions 5 and 7 on a pyrido[4,3-d]pyrimidine core. The compound serves as a versatile intermediate for sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of structurally diverse libraries of pyrido[4,3-d]pyrimidine derivatives.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
CAS No. 1029720-84-0
Cat. No. B3341565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloropyrido[4,3-d]pyrimidine
CAS1029720-84-0
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=C1Cl)Cl)C=NC=N2
InChIInChI=1S/C7H3Cl2N3/c8-6-1-5-4(7(9)12-6)2-10-3-11-5/h1-3H
InChIKeyUPVWNDUDNFFBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloropyrido[4,3-d]pyrimidine (CAS 1029720-84-0): A Regioselectively Addressable Heterocyclic Scaffold for Kinase-Focused Library Synthesis


5,7-Dichloropyrido[4,3-d]pyrimidine (CAS 1029720-84-0, C₇H₃Cl₂N₃, MW 200.02) is a polyhalogenated fused pyrimidine building block that incorporates two chlorine atoms at positions 5 and 7 on a pyrido[4,3-d]pyrimidine core [1]. The compound serves as a versatile intermediate for sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of structurally diverse libraries of pyrido[4,3-d]pyrimidine derivatives [1][2]. The pyrido[4,3-d]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design, with demonstrated applications in Wee-1, FLT3, EGFR, CDK, and PI3Kδ inhibitor programs [2].

Why 5,7-Dichloropyrido[4,3-d]pyrimidine Cannot Be Replaced by Other Dichloropyridopyrimidine Regioisomers in Sequential Derivatization Workflows


The pyridopyrimidine family encompasses multiple regioisomeric scaffolds (e.g., pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine), each bearing distinct electronic and steric properties that govern the reactivity, selectivity, and biological profile of their derivatives [1]. Within the subset of dichlorinated pyridopyrimidines, the relative reactivity of chlorine substituents varies substantially depending on ring fusion geometry. The 5,7-dichloro substitution pattern on the pyrido[4,3-d]pyrimidine core imparts a predictable, exploitable reactivity gradient—C5 chlorine is more electrophilic than C7—that enables controlled sequential functionalization [1]. This regiochemical predictability is not universally shared by other dichloropyridopyrimidine isomers, where competitive parallel reactivity at both halogen positions complicates library synthesis and reduces the fidelity of structure-activity relationship (SAR) exploration. Consequently, substituting a different dichloropyridopyrimidine regioisomer into a synthetic route designed for 5,7-dichloropyrido[4,3-d]pyrimidine will alter the sequence, efficiency, and outcome of derivatization, undermining reproducibility and SAR interpretability.

Quantitative Differentiation Evidence for 5,7-Dichloropyrido[4,3-d]pyrimidine: Comparator-Based Reactivity, Purity, and Downstream Potency Data


Regioselective C5-over-C7 Chlorine Displacement Enables Ordered, High-Fidelity Sequential Derivatization

Experimental studies demonstrate that in 5,7-dichloropyrido[4,3-d]pyrimidine, the chlorine atom at position 5 is exclusively displaced first under standard palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille) and SNAr conditions, while the chlorine at position 7 remains intact until a subsequent reaction step [1][2]. This orthogonal reactivity profile stands in contrast to 2,4-dichloropyrido[2,3-d]pyrimidine, where both chlorine atoms exhibit competitive reactivity under similar Suzuki-Miyaura conditions, often yielding mixtures of mono- and disubstituted products that require chromatographic separation [3]. The C5-first selectivity of the target compound is attributed to the electron-withdrawing effect of the pyridine nitrogen in the [4,3-d] fusion geometry, which activates C5 toward nucleophilic attack more strongly than C7 [2].

Regioselective cross-coupling Sequential derivatization Combinatorial library synthesis

Commercial Purity Benchmarking: NLT 98% (HPLC) vs. Industry-Standard 95% for Analogous Dichlorinated Heterocyclic Building Blocks

Reputable commercial suppliers provide 5,7-dichloropyrido[4,3-d]pyrimidine at certified purities of NLT 98% (MolCore, batch-specific HPLC verification) and 95%+ (Bidepharm, with NMR, HPLC, and GC batch release data) . For comparison, the median catalog purity for structurally analogous dichlorinated heterocyclic building blocks (e.g., 2,4-dichloropyrido[2,3-d]pyrimidine, 2,7-dichloropyrido[3,2-d]pyrimidine) across major suppliers is 95%, with fewer vendors offering ≥98% grade. Higher initial purity reduces the burden of pre-reaction purification and improves the reliability of stoichiometric calculations in subsequent Pd-catalyzed transformations where catalyst poisoning by trace impurities can suppress yields.

Chemical purity Quality control Procurement specification

Wee-1 Kinase Inhibitor Potency Achievable from Scaffold Derivatives: IC₅₀ < 10 nM as a Benchmark of Downstream Biological Value

Derivatives of the pyrido[4,3-d]pyrimidine scaffold, accessible via sequential C5-then-C7 functionalization of 5,7-dichloropyrido[4,3-d]pyrimidine, have been disclosed as potent Wee-1 kinase inhibitors in patent literature [1]. The most active exemplified compounds achieve IC₅₀ values below 10 nM in enzymatic Wee-1 kinase assays [1]. In contrast, benchmark clinical-stage Wee-1 inhibitor AZD1775 (adavosertib), which is built on a pyrazolo[3,4-d]pyrimidine scaffold, exhibits a reported Wee-1 IC₅₀ of 5.2 nM [2]. The comparable potency envelope demonstrates that the pyrido[4,3-d]pyrimidine core is a viable, competitive chemotype for this high-value oncology target, justifying investment in the dichloro building block as the entry point for lead optimization campaigns.

Wee-1 kinase inhibition G2/M checkpoint Cancer therapeutics

Distinct Electronic Profile Versus Pyrido[2,3-d]pyrimidine and Pyrido[3,2-d]pyrimidine Regioisomers Confers Unique Cross-Coupling Reactivity Gradients

The pyrido[4,3-d]pyrimidine fusion geometry places the pyridine nitrogen at position 6 of the bicyclic system, creating a unique electronic environment that differentially activates the C5 chlorine for palladium-catalyzed transformations [1][2]. In pyrido[2,3-d]pyrimidine regioisomers, the pyridine nitrogen resides at position 1, and in pyrido[3,2-d]pyrimidine at position 5—shifting the electron-deficient character to different positions of the core and altering which halogen substituent is most activated toward oxidative addition [3]. This regioisomer-dependent electronic modulation means that synthetic protocols optimized for one regioisomeric scaffold do not translate to others without significant re-optimization of catalyst, ligand, base, and solvent systems [1].

Heterocyclic electronics Cross-coupling reactivity Scaffold differentiation

Highest-Return Application Scenarios for 5,7-Dichloropyrido[4,3-d]pyrimidine Based on Quantitatively Evidenced Differentiation


Kinase-Focused DNA-Encoded Library (DEL) Synthesis Requiring Site-Selective Dual Functionalization

5,7-Dichloropyrido[4,3-d]pyrimidine is an ideal core scaffold for DEL construction programs targeting the kinome. The documented C5-first, C7-second reactivity order [1] enables sequential on-DNA Suzuki and SNAr reactions without positional isomer scrambling, preserving library fidelity. The scaffold's demonstrated ability to yield Wee-1 inhibitors with IC₅₀ < 10 nM [2] validates the biological relevance of the chemotype. Procurement of the NLT 98% purity grade minimizes DNA-damaging impurities that can compromise DEL ligation efficiency.

Targeted Covalent Inhibitor (TCI) Programs Exploiting C5-Directed Electrophilic Warhead Installation

In TCI design, the C5 position can be derivatized first with an acrylamide or chloroacetamide warhead via SNAr, followed by C7 decoration with a selectivity-conferring pharmacophore [1]. The predictable site-selectivity ensures that the electrophilic warhead is installed at the correct position for engagement with a non-catalytic cysteine residue. This two-step derivatization pathway, demonstrated on the pyrido[4,3-d]pyrimidine core [1], is less reliable on competing scaffolds such as 2,4-dichloropyrido[2,3-d]pyrimidine where regioisomeric mixtures can arise [3]. The high purity grade is critical, as trace electrophilic impurities can confound covalent inhibition assay readouts.

Structure-Activity Relationship (SAR) Exploration of Antifungal CYP51 Inhibitors

Pyrido[4,3-d]pyrimidine derivatives have demonstrated potent inhibition of sterol 14α-demethylase (CYP51), with certain analogs achieving EC₅₀ values as low as 0.191 μg/mL against Botrytis cinerea, outperforming the commercial fungicide epoxiconazole (EC₅₀ = 0.670 μg/mL) [4]. The sequential C5/C7 functionalization capability of the 5,7-dichloro scaffold [1] enables systematic exploration of both the 5- and 7-substituent vectors in a single synthetic sequence, maximizing SAR information per synthetic operation. This is a procurement-relevant advantage over scaffolds requiring separate building blocks for each diversity site.

Academic-Medchem Core Facility Compound Collection Expansion

For academic screening collections and core facilities, 5,7-dichloropyrido[4,3-d]pyrimidine offers a cost-efficient entry point to generate diverse pyrido[4,3-d]pyrimidine libraries via parallel synthesis. The confirmed two-step, one-purification workflow (C5 derivatization → solvent switch → C7 derivatization → single chromatographic purification) [1] reduces the consumable and labor cost per library member. The availability of the compound at ≥95% purity from multiple suppliers ensures competitive procurement pricing and supply chain resilience, while the scaffold's coverage across kinase, CYP51, DHFR, and anti-inflammatory target space maximizes the probability of identifying screening hits across diverse assay panels [2].

Quote Request

Request a Quote for 5,7-Dichloropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.